molecular formula C10H13ClN4 B1423492 methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1334149-25-5

methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

Cat. No.: B1423492
CAS No.: 1334149-25-5
M. Wt: 224.69 g/mol
InChI Key: JRCRIHQNUHYEIE-UHFFFAOYSA-N
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Description

Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .

  • Step 1: Synthesis of Azide Intermediate

    • The azide intermediate can be prepared by reacting an appropriate amine with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
  • Step 2: Cycloaddition Reaction

    • The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. This reaction is typically carried out at room temperature.
  • Step 3: Methylation and Hydrochloride Formation

    • The resulting triazole compound is then methylated using methyl iodide or a similar methylating agent. The final step involves the formation of the hydrochloride salt by reacting the methylated compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried

Properties

IUPAC Name

N-methyl-1-(2-phenyltriazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-11-7-9-8-12-14(13-9)10-5-3-2-4-6-10;/h2-6,8,11H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCRIHQNUHYEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(N=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
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methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
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methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
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methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
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methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
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methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

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